molecular formula C15H11NO5 B1292232 2-Acetoxy-3'-nitrobenzophenone CAS No. 890098-32-5

2-Acetoxy-3'-nitrobenzophenone

Cat. No.: B1292232
CAS No.: 890098-32-5
M. Wt: 285.25 g/mol
InChI Key: PBFJQQPWFUZHLW-UHFFFAOYSA-N
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Description

2-Acetoxy-3'-nitrobenzophenone is a benzophenone derivative featuring an acetoxy group at the 2-position of one aromatic ring and a nitro group at the 3'-position of the adjacent ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and specialty materials, due to the electron-withdrawing nitro group and the hydrolytically labile acetoxy moiety. The nitro group enhances electrophilic substitution reactivity, while the acetoxy group acts as a protective group for hydroxyl functionalities, enabling controlled deprotection during multi-step syntheses .

Properties

IUPAC Name

[2-(3-nitrobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5/c1-10(17)21-14-8-3-2-7-13(14)15(18)11-5-4-6-12(9-11)16(19)20/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFJQQPWFUZHLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641574
Record name 2-(3-Nitrobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-32-5
Record name 2-(3-Nitrobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-3’-nitrobenzophenone undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is 2-Acetoxy-3’-aminobenzophenone.

    Reduction: The major product is 2-Acetoxy-3’-aminobenzophenone.

    Substitution: The major products depend on the nucleophile used, such as 2-Hydroxy-3’-nitrobenzophenone when hydroxide ions are used.

Scientific Research Applications

2-Acetoxy-3’-nitrobenzophenone is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Acetoxy-3’-nitrobenzophenone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The acetoxy group can be hydrolyzed to form a hydroxyl group, which can participate in hydrogen bonding and other interactions with proteins and enzymes.

Comparison with Similar Compounds

2'-Benzyloxy-5'-nitroacetophenone

  • Substituents : Benzyloxy (2'), nitro (5').
  • Synthesis : Benzyl chloride is used for hydroxyl protection, requiring reflux conditions with phase-transfer catalysts .
  • Reactivity : The benzyloxy group demands harsher deprotection (e.g., hydrogenation) compared to acetoxy, which cleaves under mild acidic/basic conditions. The nitro group at 5′ directs electrophilic substitution to meta positions.
  • Applications : Intermediate in nitroarene synthesis .

1-(2-Amino-6-nitrophenyl)ethanone

  • Substituents: Amino (2), nitro (6).
  • Reactivity: The amino group enables diazotization and azo coupling, while the nitro group stabilizes the aromatic ring. However, the amino group increases toxicity risks compared to acetoxy derivatives.

2-Acetoxy-3',4'-methylbenzophenone

  • Substituents : Acetoxy (2), methyl (3',4').
  • Physical Properties : Higher boiling point (431.7°C) and density (1.1 g/cm³) due to methyl groups, which are electron-donating and reduce ring activation.
  • Applications : Used in research settings for its stability and low reactivity .

2-Acetoxy-3',4',5'-trifluorobenzophenone

  • Substituents : Acetoxy (2), trifluoro (3',4',5').
  • Reactivity : The trifluoro substituents create strong electron deficiency, favoring nucleophilic aromatic substitution (SNAr) over the nitro group’s electrophilic activation.

Comparative Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³) Reactivity Profile
2-Acetoxy-3'-nitrobenzophenone C₁₅H₁₁NO₅ ~285.26 2-OAc, 3′-NO₂ Not reported ~1.2 Electrophilic substitution at activated ring
2'-Benzyloxy-5'-nitroacetophenone C₁₅H₁₂NO₄ 270.26 2′-OBn, 5′-NO₂ Not reported Not reported Deprotection under hydrogenation
1-(2-Amino-6-nitrophenyl)ethanone C₈H₈N₂O₃ 180.16 2-NH₂, 6-NO₂ Not reported Not reported Diazotization, azo coupling
2-Acetoxy-3',4'-methylbenzophenone C₁₇H₁₆O₃ 268.31 2-OAc, 3′,4′-CH₃ 431.7 1.1 Low reactivity due to methyl groups
2-Acetoxy-3',4',5'-trifluorobenzophenone C₁₅H₉F₃O₃ 294.23 2-OAc, 3′,4′,5′-F Not reported Not reported SNAr reactions

Biological Activity

2-Acetoxy-3'-nitrobenzophenone (CAS No. 890098-32-5) is a compound of significant interest in both organic chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C16H15N1O3
  • Molecular Weight : 285.25 g/mol
  • Functional Groups : Nitro group (-NO2), acetoxy group (-OCOCH3), and a phenyl ring.

The compound is synthesized primarily through Friedel-Crafts acylation, involving the reaction of benzene with 2-nitrobenzoyl chloride in the presence of a catalyst such as aluminum trichloride.

The biological activity of this compound can be attributed to its ability to interact with various biological molecules. The nitro group can be reduced to form an amino group, which enhances its reactivity with proteins and enzymes. Additionally, the acetoxy group can hydrolyze to yield a hydroxyl group, facilitating hydrogen bonding interactions that are crucial for enzyme inhibition and protein interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related nitro compounds have shown significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. The presence of the nitro group allows for interactions that may inhibit specific enzymes involved in metabolic pathways. This property is particularly relevant in the context of drug development for diseases where enzyme modulation is beneficial.

Case Studies and Research Findings

  • Enzyme Interaction Studies :
    • A study demonstrated that derivatives of similar nitro compounds could effectively inhibit enzymes involved in inflammatory responses. The mechanism was linked to the reduction of the nitro group to an amino group, enhancing binding affinity to target enzymes .
  • Antibacterial Testing :
    • In vitro assays have shown that this compound exhibits varying degrees of antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to those observed for other known antibacterial agents .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityEnzyme Inhibition PotentialNotes
This compoundModerateHighNitro group enhances reactivity
2-Hydroxy-3'-nitrobenzophenoneLowModerateHydroxyl group less reactive
2-Acetoxy-4'-nitrobenzophenoneHighHighDifferent substitution pattern

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